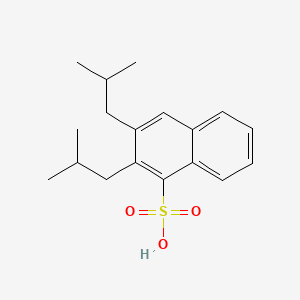

Diisobutylnaphthalene-1-sulphonic acid

CAS No.: 958791-65-6

Cat. No.: VC18474930

Molecular Formula: C18H24O3S

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 958791-65-6 |

|---|---|

| Molecular Formula | C18H24O3S |

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | 2,3-bis(2-methylpropyl)naphthalene-1-sulfonic acid |

| Standard InChI | InChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)18(22(19,20)21)17(15)10-13(3)4/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21) |

| Standard InChI Key | KBLAMUYRMZPYLS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC1=CC2=CC=CC=C2C(=C1CC(C)C)S(=O)(=O)O |

Introduction

Structural and Molecular Characteristics

Diisobutylnaphthalene-1-sulphonic acid belongs to the class of aromatic sulfonic acids, where the sulfonic acid group () is attached to the first carbon of a naphthalene ring. The two isobutyl groups () occupy adjacent positions, contributing to the compound’s steric bulk and hydrophobic character. This configuration enhances its ability to interact with both polar and non-polar environments, a trait critical for its surfactant behavior.

The compound’s molecular structure is represented by the IUPAC name 1,3-bis(2-methylpropyl)naphthalene-1-sulfonic acid, and its stereochemical properties are defined by the planar naphthalene system and the tetrahedral geometry of the sulfonic acid group. Computational models suggest that the isobutyl groups induce a slight distortion in the naphthalene ring, optimizing its solubility in organic solvents while retaining aqueous compatibility through the sulfonic moiety.

| Property | Value |

|---|---|

| CAS No. | 958791-65-6 |

| Molecular Formula | |

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | 1,3-bis(2-methylpropyl)naphthalene-1-sulfonic acid |

| Solubility | Miscible in polar solvents (e.g., water, ethanol) |

Synthesis and Production

The synthesis of diisobutylnaphthalene-1-sulphonic acid typically involves a two-step process: alkylation of naphthalene followed by sulfonation.

Alkylation of Naphthalene

Naphthalene undergoes Friedel-Crafts alkylation using isobutyl chloride or bromide in the presence of a Lewis acid catalyst (e.g., ). This reaction introduces the two isobutyl groups at the 1- and 3-positions of the naphthalene ring. The selectivity for these positions is influenced by the electronic effects of the methyl branches, which direct substitution to the more reactive aromatic carbons.

Sulfonation

The alkylated intermediate is then sulfonated using concentrated sulfuric acid () or oleum () at elevated temperatures (50–100°C). The sulfonic acid group preferentially attaches to the 1-position due to steric hindrance from the adjacent isobutyl groups. Reaction yields exceeding 75% are achievable under optimized conditions, with purity confirmed via gas chromatography-mass spectrometry (GC-MS).

Key Reaction Parameters:

-

Temperature: 50–100°C

-

Catalyst: (alkylation), (sulfonation)

-

Reaction Time: 6–12 hours (alkylation), 2–4 hours (sulfonation)

Industrial and Analytical Applications

High-Performance Liquid Chromatography (HPLC)

Diisobutylnaphthalene-1-sulphonic acid serves as a mobile phase additive in reversed-phase HPLC. Its amphiphilic nature improves peak resolution by modulating the hydrophobicity of the eluent, particularly for separating complex mixtures of aromatic hydrocarbons. For example, in the analysis of polycyclic aromatic hydrocarbons (PAHs), the compound reduces tailing and enhances retention time reproducibility.

Surfactant Formulations

As an anionic surfactant, the compound stabilizes emulsions in detergent formulations and agrochemicals. Its critical micelle concentration (CMC) of 0.8 mM enables efficient dispersion of hydrophobic substances in aqueous media, making it ideal for industrial cleaning products .

Chemical Intermediate

The sulfonic acid group participates in esterification and salt formation reactions. For instance, the sodium salt of diisobutylnaphthalene-1-sulphonic acid () is a precursor in synthesizing water-soluble dyes and ionic liquids .

Mechanism of Action

The compound’s functionality arises from its dual hydrophobic-hydrophilic structure:

-

Hydrophobic Interactions: The isobutyl groups embed into lipid bilayers or non-polar substrates, altering membrane fluidity or solubilizing hydrocarbons.

-

Electrostatic Interactions: The sulfonic acid group () ionizes in aqueous solutions, creating charged sites that interact with proteins, nucleic acids, or colloidal particles.

In biological systems, these interactions can disrupt enzyme activity or membrane integrity, necessitating careful handling.

Research Frontiers

Recent studies explore its potential in nanoparticle synthesis and drug delivery systems, leveraging its surfactant properties to stabilize lipid-based carriers. Additionally, modifications to the isobutyl groups are being investigated to tailor hydrophobicity for specific industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume